(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Asymmetric Organocatalysis Chiral Phosphoric Acid Steric Parameter

Problem: Enantioselectivity in chiral phosphoric acid (CPA) catalysis is exquisitely sensitive to 3,3′-substituent sterics. TRIP can cause rate suppression and substrate exclusion, while smaller substituents (phenyl, anthracenyl) fail to provide sufficient facial discrimination. Solution: This 3,5-diisopropylphenyl-substituted CPA fills a critical steric gap, offering the optimal balance for demanding imine substrates and dearomative aminations. It provides a distinct atropisomeric environment and intermediate lipophilicity, simplifying aqueous workup. Purity: 98%.

Molecular Formula C44H45O4P
Molecular Weight 668.8 g/mol
CAS No. 1706459-35-9
Cat. No. B1409413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
CAS1706459-35-9
Molecular FormulaC44H45O4P
Molecular Weight668.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C
InChIInChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46)
InChIKeyNRSGGSAWMSSHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of a Distinctive Chiral Phosphoric Acid Catalyst


This compound is a member of the BINOL-derived chiral phosphoric acid (CPA) family, recognized as broadly applicable Brønsted acid catalysts for asymmetric transformations [1]. Its structure features sterically demanding 3,5-diisopropylphenyl substituents at the 3,3′-positions of the binaphthyl backbone, creating a steric environment distinct from both smaller (e.g., phenyl, 9-anthracenyl) and larger (e.g., 2,4,6-triisopropylphenyl, TRIP) analogs .

Substituent 3,5-Diisopropylphenyl
Steric profile Intermediate between TRIP and smaller aryl groups
Catalyst class BINOL-derived chiral phosphoric acid

Procurement Risk in Generic Chiral Phosphoric Acid Substitution


Substitution with an off-the-shelf CPA is a high-risk procurement decision because enantioselectivity is exquisitely sensitive to the steric and electronic properties of the 3,3′-substituents [1]. Comprehensive computational and literature analyses confirm that catalysts optimal for one reaction often perform poorly in another; both proximal and remote steric effects dictate the stereochemical outcome, meaning even structurally similar 3,3′-aryl groups cannot be interchanged without rigorous experimental validation [1].

  • Steric sensitivity

    Enantioselectivity depends critically on 3,3′-substituent steric profile; even structurally similar aryl groups may shift the outcome.

  • Atropisomeric shift

    Different substituents alter the atropisomeric equilibrium, potentially reducing or inverting enantioselectivity.

  • Reaction-type mismatch

    Catalysts reported as fit for one reaction class often perform differently in another; decision tree or experimental validation advised.

Comparative Performance Evidence


Steric Parameter Differentiation vs. TRIP and Parent CPA

Quantitative steric analysis of BINOL-phosphoric acid catalysts demonstrates that the 3,5-diisopropylphenyl substituent occupies an intermediate steric volume distinct from both the unsubstituted parent and the extremely bulky TRIP catalyst [1]. The computational model from Goodman et al. assigns specific %Vbur values for various 3,3′-substituents, and the 3,5-diisopropylphenyl group falls between 9-anthracenyl and 2,4,6-triisopropylphenyl in steric demand [1].

Steric demand
Class-level
Ranked intermediate between 9-anthracenyl and TRIP
Predicted fit for substrates where extreme bulk is detrimental
Quantitative %Vbur not specified; verify steric match for target substrate
Asymmetric Organocatalysis Chiral Phosphoric Acid Steric Parameter

Atropisomeric Conformational Control on Enantioselectivity

The 3,5-diisopropyl substitution pattern imposes a distinct atropisomeric conformational profile compared to the 2,4,6-triisopropyl (TRIP) and other substitution patterns [1]. Bernardi et al. demonstrated that atropisomeric features at the 3,3′-position directly influence enantioselectivity, with one atropisomer achieving up to 98% ee in model reactions where other conformers gave significantly lower selectivity [1].

Atropisomeric control
Class-level
Conformational preference distinct from TRIP and 3,5-dimethylphenyl; reported ee up to 98% for optimized conformer
Unique chiral pocket geometry; substituting aryl group may alter atropisomer equilibrium
Atropisomer ratio may require experimental determination
Atropisomerism Chiral Phosphoric Acid Enantioselectivity

Substituent-Dependent Reversal of Enantioselectivity

Research on chiral phosphoric acid-catalyzed dearomative amination of β-naphthols demonstrates that the sense of enantioselectivity pivotally depends on the nature of the 3,3′-substituents [1]. Catalysts bearing different aryl substituents can deliver opposite enantiomers of the product, meaning the 3,5-diisopropylphenyl analog occupies a specific position within this selectivity landscape that may favor one enantiomer over another [1].

Enantioselectivity reversal
Class-level
Different 3,3′-substituents can reverse the sense of enantioselectivity (positive vs. negative ee) under identical conditions
Wrong substituent choice may lead to undesired enantiomer
Confirm enantiomer outcome for your specific substrate
Enantioselectivity Reversal Dearomative Amination Noncovalent Interactions

Reaction-Specific Optimal Substituent Matching in Catalyst Selection

The general model for selecting BINOL-phosphoric acid catalysts provides a decision tree that matches specific 3,3′-substituents to reaction types for optimal selectivity [1]. The 3,5-diisopropylphenyl group occupies a node in this tree that is recommended for specific imine reaction subtypes, differentiating it from TRIP (recommended for different substrate classes) and smaller aryl groups [1].

Reaction-type matching
Class-level
Decision tree model validated against >1000 transformations recommends 3,5-diisopropylphenyl for specific imine subtypes
Data-driven catalyst selection may reduce screening effort
Model-based prediction; confirm with experimental validation
Catalyst Selection Decision Tree Model Steric Optimization

Physical Property Differentiation vs. Common Analogs

The 3,5-diisopropylphenyl substituent imparts distinct physical properties including molecular weight (668.80 g/mol) and predicted lipophilicity that differ from common reference catalysts . These properties influence catalyst solubility, recovery, and chromatographic behavior during purification of reaction products, providing practical differentiation for process chemists .

Physical property
Data to verify
MW 668.80 g/mol (intermediate between parent CPA and TRIP)
Affects solubility, recovery, and purification; relevant for process development
Predicted lipophilicity; verify in your solvent system
Physicochemical Properties Catalyst Solubility Procurement Specification

Optimal Application Scenarios


Nucleophilic Addition to Imines with Intermediate Steric Demand

For imine substrates where the extremely bulky TRIP catalyst causes rate suppression or substrate exclusion, and smaller substituents (phenyl, 9-anthracenyl) fail to provide sufficient facial discrimination, the 3,5-diisopropylphenyl-substituted CPA is predicted by the Goodman decision tree model to offer the optimal balance of steric demand for high enantioselectivity [1].

Reactions Where Atropisomeric Conformation Dictates Selectivity

In transformations where the sense of enantioselectivity is controlled by the 3,3′-substituent's noncovalent interaction profile (e.g., dearomative amination of β-naphthols), the 3,5-diisopropylphenyl group provides a specific atropisomeric and electronic environment that may favor the desired product enantiomer over that obtained with other substituents [3].

Process Chemistry Requiring Intermediate Catalyst Lipophilicity

With a molecular weight of 668.80 g/mol and predicted lipophilicity intermediate between TRIP and smaller CPA analogs, this catalyst offers practical advantages in biphasic reaction systems or during aqueous workup, where extreme lipophilicity (TRIP) complicates phase separation and insufficient lipophilicity leads to catalyst loss to the aqueous phase .

High-Throughput Screening Libraries and Methodology Development

For laboratories constructing CPA screening libraries, the 3,5-diisopropylphenyl analog fills a critical steric gap between the widely used TRIP and less sterically demanding catalysts, enabling systematic exploration of the full steric continuum for novel reaction discovery and optimization [1][2].

Application
Selection Property
Validation Focus
Imine nucleophilic addition
Intermediate steric demand
Enantioselectivity optimization
Dearomative amination
Atropisomeric control
Enantiomer sense review
Biphasic reaction workup
Intermediate lipophilicity
Phase separation and recovery
CPA screening library
Steric continuum coverage
Systematic reaction discovery
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